REACTION_CXSMILES
|
F[B-](F)(F)F.[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([N+]#N)=[CH:9][CH:8]=1.NC1C=CC(C)=CC=1.N([O-])=O.[Na+].[CH2:27]([C:30]#[N:31])[CH:28]=[CH2:29]>[H+].[B-](F)(F)(F)F.C(O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[C:7]1([CH3:6])[CH:12]=[CH:11][C:10]([CH:29]=[CH:28][CH2:27][C:30]#[N:31])=[CH:9][CH:8]=1 |f:0.1,3.4,6.7,9.10.11|
|
Name
|
|
Quantity
|
6.17 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.CC1=CC=C(C=C1)[N+]#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C#N
|
Name
|
|
Quantity
|
67 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
46 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at the same temperature until the nitrogen evolution ceases (ca 3 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a dark brown clear solution
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×100 ml of hexane:ethyl acetate 85:15 (v:v)
|
Type
|
WASH
|
Details
|
The organic phases are washed with saturated aqueous sodium bicarbonate, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The light green solution is concentrated to ca 20 ml by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to crystallize in the refrigerator
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=CCC#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |